N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is a sophisticated organic compound that comprises various functional groups, including a fluorobenzenesulfonyl group and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. The process may commence with the preparation of the 1,2,3,4-tetrahydroquinoline derivative, followed by its functionalization with 4-fluorobenzenesulfonyl chloride under appropriate conditions. The final coupling with 3,5-dimethylbenzoyl chloride yields the target compound.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, catalyst, and reaction time is crucial. Employing continuous flow reactors or batch reactors with precise control over the reaction parameters can significantly enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: : Can be oxidized under specific conditions to form corresponding sulfone derivatives.
Reduction: : Reduction can lead to cleavage of the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitutions can be performed on the benzamide and tetrahydroquinoline moieties.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions need to be finely tuned to achieve the desired transformation without compromising the integrity of the compound.
Major Products: The major products depend on the type of reaction. For instance, oxidation primarily yields sulfone derivatives, while reduction can lead to de-sulfonylated products. Substitution reactions yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its interaction with various biological targets and its potential as a bioactive molecule. Its unique structure allows it to interact with specific proteins and enzymes, which can be useful in drug discovery.
Medicine: The compound's potential therapeutic properties are explored in medicinal chemistry. Its structure-activity relationship (SAR) studies aid in designing analogs with enhanced biological activities for treating diseases.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its physicochemical properties make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. The fluorobenzenesulfonyl and tetrahydroquinoline moieties play crucial roles in binding to the target sites, modulating their activity and pathways.
Comparison with Similar Compounds
Similar Compounds:
N-[1-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
N-[1-(4-bromobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
Uniqueness: What sets N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide apart from similar compounds is its specific substitution with the fluorobenzenesulfonyl group. This substitution confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets differently compared to its analogs.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-12-17(2)14-19(13-16)24(28)26-21-8-5-18-4-3-11-27(23(18)15-21)31(29,30)22-9-6-20(25)7-10-22/h5-10,12-15H,3-4,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKBASZNQOOYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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